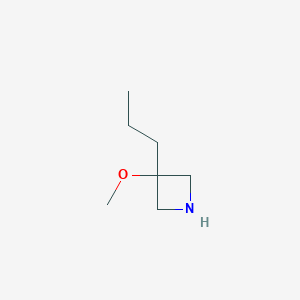![molecular formula C19H18Br2O2 B12825783 4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 223137-76-6](/img/structure/B12825783.png)
4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a heterocyclic organic compound with the molecular formula C19H18Br2O2 It is characterized by the presence of bromine and methoxy groups attached to a spirobi[indene] core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the bromination of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted spirobi[indene] derivatives.
Oxidation Reactions: Formation of carbonyl-containing spirobi[indene] derivatives.
Reduction Reactions: Formation of hydrocarbon spirobi[indene] derivatives.
Scientific Research Applications
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol
- 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
Uniqueness
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of both bromine and methoxy groups on the spirobi[indene] core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
223137-76-6 |
|---|---|
Molecular Formula |
C19H18Br2O2 |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
7,7'-dibromo-4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C19H18Br2O2/c1-22-15-5-3-13(20)11-7-9-19(17(11)15)10-8-12-14(21)4-6-16(23-2)18(12)19/h3-6H,7-10H2,1-2H3 |
InChI Key |
CXSHFZOCKAZZTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCC23CCC4=C(C=CC(=C34)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


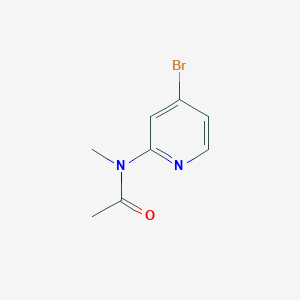
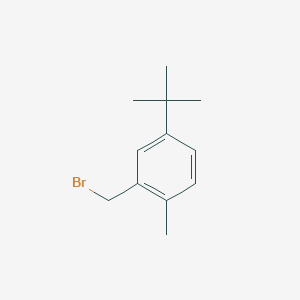
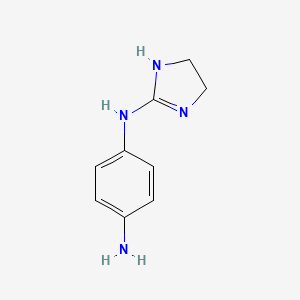
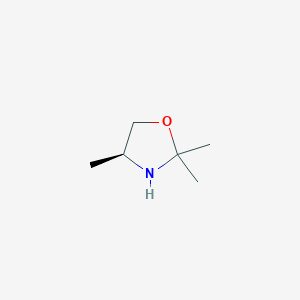
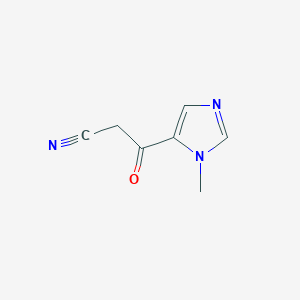
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
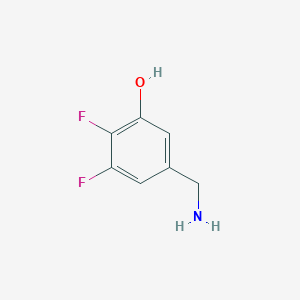
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)


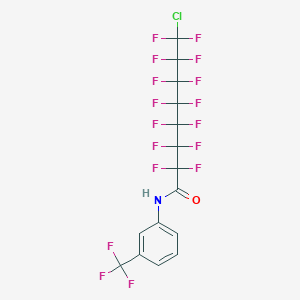

![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
